2-Iodo-3-methyl-benzoic acid ethyl ester, 97%

Vue d'ensemble

Description

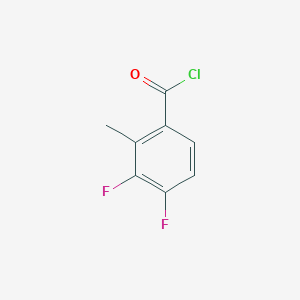

“2-Iodo-3-methyl-benzoic acid ethyl ester” is a chemical compound with the molecular formula IC6H3(CH3)CO2H . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular weight of “2-Iodo-3-methyl-benzoic acid ethyl ester” is 262.04 g/mol . The exact structure details are not available in the searched resources.Chemical Reactions Analysis

Esters, such as “2-Iodo-3-methyl-benzoic acid ethyl ester”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, the products are a carboxylic acid and an alcohol . In basic hydrolysis, the products are a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Iodo-3-methyl-benzoic acid ethyl ester” include a molecular weight of 262.04 g/mol and a linear formula ofIC6H3(CH3)CO2H . The compound is considered hazardous .

Applications De Recherche Scientifique

Synthesis of Methyl 2-Iodo-3-methylbenzoate

2-Iodo-3-methylbenzoic acid is used in the synthesis of methyl 2-iodo-3-methylbenzoate . This compound is a key intermediate in the synthesis of various organic compounds.

Preparation of 10,11-Dihydro-10-oxodibenz[b,f]oxepin-4-acetic Acid

This compound is also used in the synthesis of 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid . This molecule is a key intermediate in the synthesis of various pharmaceutical compounds.

Synthesis of 5-Methyl-3-pentyl-1H-Isochromen-1-one

2-Iodo-3-methylbenzoic acid is used in the synthesis of 5-methyl-3-pentyl-1H-isochromen-1-one . This compound has potential applications in medicinal chemistry.

Synthesis of Oligo(m-phenylene ethynylenes)

2-Iodobenzoic acid, a similar compound, is used in the synthesis of oligo(m-phenylene ethynylenes) . These polymers have potential applications in optoelectronics and molecular electronics.

Preparation of Oxidizing Reagents

2-Iodobenzoic acid is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) . These reagents are widely used in organic synthesis.

Detoxifiers of Organophosphorus Nerve Agents

2-Iodobenzoic acid is used in the synthesis of various detoxifiers of organophosphorus nerve agents . These compounds have potential applications in defense and security.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mécanisme D'action

Target of Action

As an ester derivative of benzoic acid, it may interact with enzymes or receptors that metabolize or bind to benzoic acid and its derivatives .

Mode of Action

Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . The iodine atom on the benzoic acid moiety could potentially enhance the electrophilicity of the compound, making it more susceptible to nucleophilic attack .

Biochemical Pathways

It’s known that esters can undergo hydrolysis in the presence of water and a strong-acid catalyst to form a carboxylic acid and an alcohol .

Pharmacokinetics

The compound’s molecular weight of 2620445 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound’s potential to undergo hydrolysis to form a carboxylic acid and an alcohol could result in various downstream effects depending on the specific biochemical context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Iodo-3-methyl-benzoic acid ethyl ester. For instance, the hydrolysis of esters is catalyzed by both acids and bases, so the pH of the environment could significantly impact the rate of this reaction .

Propriétés

IUPAC Name |

ethyl 2-iodo-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFNDYMQSUFKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-iodo-3-methylbenzoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-N-[2-(dimethylamino)-1-azavinyl]pyridine-2-carboxamide](/img/structure/B6309492.png)

![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309504.png)

![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309506.png)

![7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309507.png)

![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309512.png)

![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309529.png)

![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309531.png)

![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309539.png)

![tert-butyl N-[4-(2,5-difluorophenyl)-4-oxo-butyl]carbamate](/img/structure/B6309564.png)